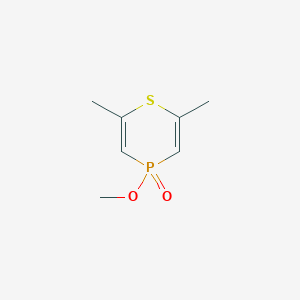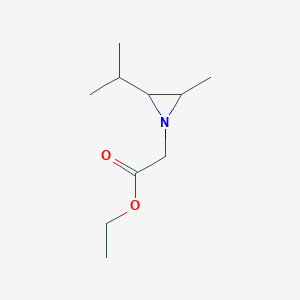
1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- is a compound belonging to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles, structurally similar to epoxides but with a nitrogen atom replacing the oxygen atom. This compound is known for its unique ring strain and reactivity, making it a valuable building block in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of an appropriate amino acid derivative with a halogenating agent, followed by cyclization to form the aziridine ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of catalysts to enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This is the most common reaction, where nucleophiles attack the aziridine ring, leading to ring opening and formation of different products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: Substitution at the nitrogen or carbon atoms of the aziridine ring can be achieved using suitable reagents.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Amino Alcohols: Formed from nucleophilic ring opening with alcohols.
Amines: Resulting from reduction reactions.
Substituted Aziridines: Obtained through substitution reactions.
Applications De Recherche Scientifique
1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- involves the reactivity of the aziridine ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring opening and formation of various products. The compound can interact with biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding .
Comparaison Avec Des Composés Similaires
Aziridine: The simplest aziridine, used as a building block in organic synthesis.
Azetidine: A four-membered nitrogen-containing ring, less strained than aziridine but with similar reactivity.
Uniqueness: 1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the isopropyl and methyl groups influences its steric and electronic characteristics, making it a valuable compound for targeted synthetic applications .
Propriétés
Numéro CAS |
55669-84-6 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
ethyl 2-(2-methyl-3-propan-2-ylaziridin-1-yl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-5-13-9(12)6-11-8(4)10(11)7(2)3/h7-8,10H,5-6H2,1-4H3 |
Clé InChI |
WJIKQZLTSPXKBX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(C1C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


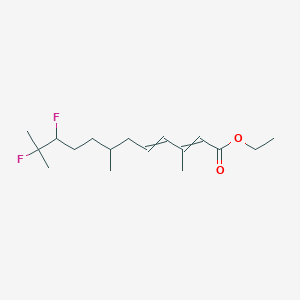
![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
![Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14632127.png)
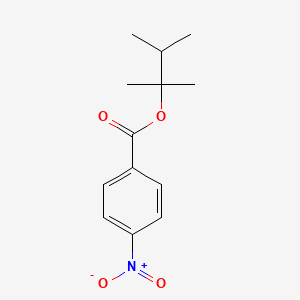
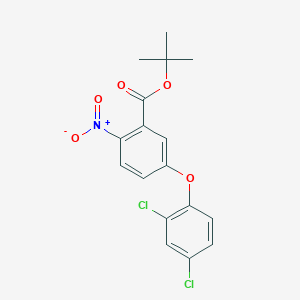
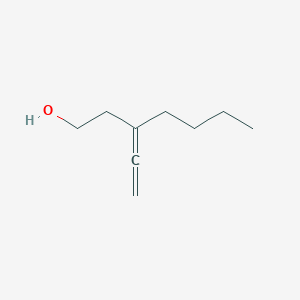
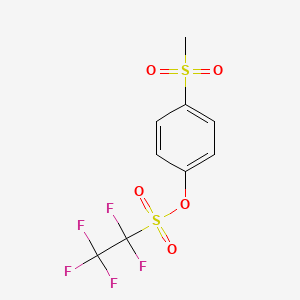
![Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B14632140.png)
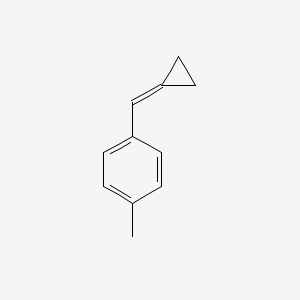
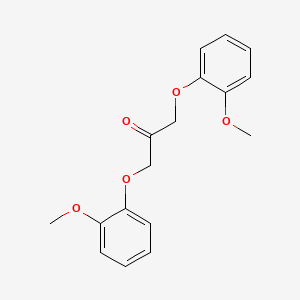
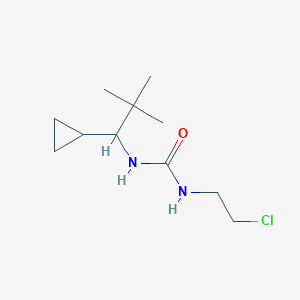
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B14632158.png)
![3-Bromobicyclo[3.3.1]non-2-en-4-one](/img/structure/B14632163.png)
